(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
Overview
Description
“(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate” is a chemical compound. It is a derivative of chalcone, which has shown promising cytotoxic activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through a series of chemical reactions, including coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve the use of techniques such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been investigated . These studies often focus on their cytotoxic potential and their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) .Scientific Research Applications
Controlled Radical Polymerization
The study conducted by Mori, Sutoh, and Endo (2005) utilized a monosubstituted acrylamide, which shares structural similarities with the query compound, for controlled radical polymerization via RAFT (reversible addition−fragmentation chain transfer) technology. This method allows for the synthesis of polymers with specific molecular weights and low polydispersity, showcasing the potential for creating tailored polymeric materials for various applications (Mori, Sutoh, & Endo, 2005).
Polymerization Under Radiation
Hua et al. (2005) explored the free-radical polymerizations of methyl acrylate under γ-ray irradiation, indicating that certain dithioesters significantly influence the polymerization behavior. This research highlights the compound's utility in creating polymers with living characteristics, potentially useful for creating materials with precise structural properties (Hua et al., 2005).
Antimicrobial Activity of Polymers
A novel study by Saraei et al. (2016) on acrylate monomers derived from kojic acid, structurally related to the query compound, demonstrated moderate to good antibacterial and antifungal activities. This suggests potential applications in the development of antimicrobial coatings or materials (Saraei et al., 2016).
Hydrohydroxyalkylation of Acrylates
Research by McInturff et al. (2013) on the hydrohydroxyalkylation of acrylates with diols for forming lactones demonstrates the compound's potential in synthesizing complex organic molecules. This method could be applied in creating pharmaceutical intermediates or specialty chemicals (McInturff et al., 2013).
Photopolymerization Initiators
Delzenne, Laridon, and Peeters (1970) investigated O-acyloximes derived from α-β-diketones for photopolymerization, showing that these compounds can initiate polymerization of acryl derivatives. This research indicates the compound's potential role in developing new photopolymerization initiators for coatings and adhesives (Delzenne, Laridon, & Peeters, 1970).
Mechanism of Action
Target of Action
The primary target of Fexarine is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the body .
Mode of Action
Fexarine acts as a selective agonist for the FXR . This means that it binds to the FXR, activating it. The activated FXR then regulates the expression of genes involved in bile acid synthesis, transport, and metabolism .
Biochemical Pathways
Upon activation by Fexarine, FXR modulates various biochemical pathways related to bile acid homeostasis These include pathways involved in the synthesis, transport, and metabolism of bile acids
Result of Action
The activation of FXR by Fexarine leads to the regulation of bile acid levels in the body This can have various effects at the molecular and cellular levels, including changes in gene expression and cellular metabolism
Future Directions
Properties
IUPAC Name |
methyl 3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMMANSTJCCLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114140 | |
Record name | Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-67-5 | |
Record name | Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574013-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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